An In-depth Technical Guide to the Thermodynamic Properties of Lithium-Zinc Alloys
An In-depth Technical Guide to the Thermodynamic Properties of Lithium-Zinc Alloys
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of lithium-zinc (Li-Zn) alloys, intended to serve as a valuable resource for researchers and scientists. The information presented herein is critical for understanding the phase stability, reactivity, and potential applications of these alloys, particularly in high-temperature electrochemical processes and materials design. This document summarizes key thermodynamic data, details the experimental methodologies used to obtain this data, and provides visual representations of experimental workflows and fundamental thermodynamic principles.
Thermodynamic Data of Li-Zn Alloys
The thermodynamic properties of Li-Zn alloys have been investigated through a combination of experimental techniques, primarily electromotive force (EMF) measurements and calorimetry, and computational methods such as the CALPHAD (CALculation of PHAse Diagram) approach.[1][2]
Enthalpy of Mixing of Liquid Li-Zn Alloys
The enthalpy of mixing (ΔHmix) is a critical parameter that describes the heat absorbed or released upon the formation of an alloy from its pure components. For liquid Li-Zn alloys, this property has been determined using drop calorimetry. The system exhibits exothermic behavior, indicating the release of heat upon mixing and a tendency towards compound formation.
Table 1: Enthalpy of Mixing of Liquid Li-Zn Alloys at 823 K
| Mole Fraction of Zn (xZn) | Integral Molar Enthalpy of Mixing (kJ/mol) |
| 0.0 | 0 |
| 0.1 | -2.8 |
| 0.2 | -5.5 |
| 0.3 | -7.9 |
| 0.4 | -9.8 |
| 0.5 | -11.1 |
| 0.6 | -11.7 |
| 0.7 | -11.2 |
| 0.8 | -9.5 |
| 0.85 | -8.2 |
Note: Data extracted from calorimetric studies. The minimum value of ΔHmix is approximately -11.7 kJ/mol at xZn = 0.6, indicating the most stable liquid composition at this temperature.[3]
Standard Enthalpy of Formation of Solid Li-Zn Intermetallic Compounds
Several stable intermetallic compounds are formed in the solid state. Their standard enthalpies of formation (ΔHf°) have been measured, providing insight into their thermodynamic stability at a given temperature.
Table 2: Standard Enthalpy of Formation of Solid Li-Zn Intermetallic Compounds at 723 K
| Compound | Standard Enthalpy of Formation (kJ/mol of atoms) |
| LiZn | -15.3 ± 0.5 |
| Li2Zn3 | -16.3 ± 0.4 |
| LiZn2 | -15.6 ± 0.3 |
| Li2Zn5 | -15.3 ± 0.3 |
| LiZn4 | -12.3 ± 0.2 |
Note: These values provide crucial data for the thermodynamic modeling and phase diagram calculations of the Li-Zn system.[2]
Gibbs Free Energy, Entropy, and Activity
Experimental Protocols
The determination of thermodynamic properties of reactive metal alloys like Li-Zn requires specialized experimental techniques. The following sections outline the methodologies for the key experiments cited.
Drop Calorimetry for Enthalpy of Mixing
Objective: To measure the heat evolved or absorbed when forming a liquid alloy from its pure components at a constant temperature.
Methodology:
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Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type calorimeter, is heated to the desired experimental temperature (e.g., 823 K). The atmosphere within the calorimeter is typically an inert gas (e.g., Argon) to prevent oxidation of the reactive metals.
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Sample Preparation: Pure solid pieces of lithium and zinc are weighed accurately. Due to the high reactivity of lithium, it must be handled in an inert atmosphere (e.g., a glovebox).[6]
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Experimental Procedure:
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A crucible containing a known amount of one of the components (e.g., liquid zinc) is placed inside the calorimeter.
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Once thermal equilibrium is reached, a precisely weighed sample of the other component (e.g., solid lithium) at a known initial temperature (typically room temperature) is dropped into the liquid metal in the crucible.
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The heat effect associated with the temperature change of the dropped sample and the subsequent dissolution and mixing is measured by the calorimeter's sensors.
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The experiment is repeated by successively dropping more of the second component to obtain data across a range of compositions.
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Data Analysis: The measured heat effect is corrected for the heat required to raise the temperature of the dropped sample to the calorimeter temperature (enthalpy increment). The remaining heat effect corresponds to the partial enthalpy of mixing. The integral enthalpy of mixing is then calculated by integrating the partial enthalpies over the composition range.
Electromotive Force (EMF) Measurement for Gibbs Free Energy and Activity
Objective: To determine the activity and partial molar Gibbs free energy of lithium in Li-Zn alloys at various compositions and temperatures.
Methodology:
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Electrochemical Cell Setup: A concentration cell is constructed. For Li-Zn alloys, the cell can be represented as: (-) Li (pure liquid) | LiCl-KCl (eutectic melt) | Li-Zn (liquid alloy) (+)
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The anode is pure liquid lithium, which serves as the reference electrode.
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The electrolyte is a molten salt mixture (e.g., LiCl-KCl eutectic) that provides ionic conductivity for Li+ ions.
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The cathode is the liquid Li-Zn alloy of a specific composition.
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The entire cell is maintained at a constant, elevated temperature in an inert atmosphere.
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EMF Measurement:
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The potential difference (EMF or E) between the two electrodes is measured using a high-impedance voltmeter. The measurement is taken after the cell has reached thermal and electrochemical equilibrium.
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The composition of the alloy electrode can be changed in-situ by coulometric titration, where a known amount of lithium is electrochemically added to or removed from the alloy.
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Data Analysis:
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The activity of lithium (aLi) in the alloy is related to the measured EMF (E) by the Nernst equation: ΔGLi = -nFE = RT ln(aLi) where:
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ΔGLi is the partial molar Gibbs free energy of lithium.
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n is the number of electrons transferred (n=1 for Li).
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F is the Faraday constant (96485 C/mol).
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R is the ideal gas constant (8.314 J/mol·K).
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T is the absolute temperature in Kelvin.
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By measuring the EMF as a function of temperature, the partial molar entropy (ΔSLi) and enthalpy (ΔHLi) of lithium can be determined from the following relationships: ΔSLi = nF(dE/dT) ΔHLi = -nF[E - T(dE/dT)]
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The thermodynamic properties of zinc can then be calculated using the Gibbs-Duhem equation. The integral Gibbs free energy and entropy of mixing for the alloy can be subsequently determined.
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Visualizations
Experimental Workflow for EMF Measurement
Caption: Workflow for EMF measurement of Li-Zn alloys.
Relationship Between Thermodynamic Properties
Caption: Fundamental relationship between Gibbs free energy, enthalpy, and entropy.
